molecular formula C17H12O4 B2504890 (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 7443-02-9

(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B2504890
CAS RN: 7443-02-9
M. Wt: 280.279
InChI Key: LUSCNFVZKACQIA-UHFFFAOYSA-N
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Description

The compound (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid is a structurally complex molecule that may be related to various biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the characteristics of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings and the introduction of functional groups. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety involves intramolecular transacetalization, starting with diethyl 3-hydroxyglutarate and leading to various diastereomers . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid from 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution demonstrates the formation of a ketonic configuration without a betaine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations. For instance, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been studied, revealing the importance of intermolecular interactions such as hydrogen bonding . These techniques could be applied to determine the molecular structure of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid and to understand its conformational preferences.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. Derivatives of (diphenylmethylene-amino) acetic acid, for example, react with carbon disulfide and phenyl isothiocyanate to form ketene dithioacetals and ketene-S,N-acetals . The reactions of 2-oxo-1,2-dihydropyridine-1-acetic acid and its derivatives could provide insights into the reactivity of the ketone and acetic acid moieties present in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are crucial for its practical applications. The synthesis and characterization of aromatic amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid have shown that these compounds possess anti-inflammatory and analgesic activity without the ulcerogenic liability of common NSAIDs . This suggests that the indenyl acetic acid scaffold can be modified to achieve desirable biological properties.

Scientific Research Applications

DNA Hybridization Electrochemical Sensor

The compound is used in the development of electrochemical hybridization sensors, particularly in the context of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)). This application is significant in the realm of biosensors, with the sensor showing sensitivity and the ability to differentiate between single and double strand DNA states through electrochemical signals (Cha et al., 2003).

Synthesis of Novel Spirocompounds

A method for synthesizing new spirocompounds utilizing the interaction of N-benzoylglycine with ortho-formylbenzoic acids has been reported. This method includes the compound as an intermediate and results in the creation of novel spirocompounds with potential applications in various chemical synthesis processes (Younesi, Sorotskaya, & Krapivin, 2009).

Photochemical Study of Diclofenac

In photochemical studies, the transformation of diclofenac, a pharmaceutical compound, involves derivatives of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid. These studies are crucial for understanding the environmental impact and degradation pathways of pharmaceuticals in aqueous solutions (Eriksson, Svanfelt, & Kronberg, 2010).

Electrochemical Studies

The compound is used in electrochemical studies, specifically in the calculation of electrode potentials. This has applications in the field of electrochemistry and materials science, aiding in the understanding of the electrochemical properties of novel compounds (Riahi et al., 2007).

Synthesis of Hexahydroindoles

The compound plays a role in the synthesis of hexahydroindoles, which are important intermediates in the creation of various alkaloids. This is relevant in the field of organic chemistry and pharmaceutical synthesis (Juma et al., 2008).

Inhibition of Cyclo-oxygenase and 5-lipoxygenase

The compound is used in the study of new pyrrolizine derivatives that inhibit cyclo-oxygenase and 5-lipoxygenase enzymes, showcasing potential pharmaceutical applications (Laufer, Tries, Augustin, & Dannhardt, 1994).

Safety and Hazards

The safety and hazards associated with “(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid” are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-(1,3-dioxo-2-phenylinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-14(19)10-17(11-6-2-1-3-7-11)15(20)12-8-4-5-9-13(12)16(17)21/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSCNFVZKACQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid

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